2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
2-(Pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is an acetamide derivative featuring a pyridine ring linked via a sulfanyl group to an acetamide core, which is further substituted with a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group is a hallmark of bioactive molecules due to its electron-withdrawing properties and metabolic stability, while the pyridin-2-ylsulfanyl group may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)10-4-3-5-11(8-10)19-12(20)9-21-13-6-1-2-7-18-13/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFGRRDZQNWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-mercaptopyridine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The sulfur atom in the pyridine ring can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Influence: Benzothiazole derivatives (e.g., compound from ) exhibit higher rigidity, which may improve binding affinity but reduce synthetic accessibility (19% yield). The target compound’s pyridine-sulfanyl group balances simplicity with tunability, avoiding steric hindrance from bulkier cores.
Trifluoromethyl Group Impact :
- Present in all analogs, this group contributes to metabolic stability and membrane permeability. Dual trifluoromethyl groups () amplify these effects but may reduce solubility.
Conventional methods (e.g., acid chloride acylation in ) offer higher yields (>90%) for simpler intermediates, highlighting the trade-off between complexity and efficiency.
Functional and Application Insights
While direct data on the target compound’s applications are absent, analogs provide clues:
- Agrochemical Potential: Fluorochloridone (derived from a dichloroacetamide intermediate in ) demonstrates the role of trifluoromethyl-acetamides in herbicide design. The target compound’s structure aligns with herbicidal activity via inhibition of plant hormone biosynthesis.
- Pharmaceutical Relevance : Pyridine-sulfanyl motifs () are prevalent in kinase inhibitors and antimicrobial agents, suggesting possible therapeutic applications.
Biological Activity
2-(pyridin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyridine ring, a trifluoromethyl group, and an acetamide moiety. Its synthesis typically involves the reaction of pyridine-2-thiol with 3-(trifluoromethyl)benzoyl chloride under basic conditions, followed by treatment with acetic anhydride to yield the final product. The reaction conditions often include solvents like dichloromethane and bases such as triethylamine.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
The mechanism of action for this compound is thought to involve its interaction with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside the cell, it may interact with enzymes or receptors involved in signaling pathways that regulate cell growth and survival .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed it had comparable or superior activity against resistant strains of bacteria, indicating its potential as a new antibiotic agent .
- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines revealed that the compound exhibited an IC50 value lower than that of doxorubicin in certain cell lines, highlighting its potency as an anticancer agent .
Research Findings Summary
| Study Type | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential for antibiotic development. |
| Anticancer | Induces apoptosis in cancer cell lines; lower IC50 compared to doxorubicin in specific cases. |
| Mechanism | Enhances lipophilicity for better cellular penetration; interacts with key signaling pathways. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
